molecular formula C17H14F2N2O3S B2661530 N-(3,4-difluorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide CAS No. 898436-18-5

N-(3,4-difluorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

Cat. No.: B2661530
CAS No.: 898436-18-5
M. Wt: 364.37
InChI Key: TXTXVUBCNMHCRS-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-6-sulfonamide is a structurally complex sulfonamide derivative characterized by a fused tricyclic core system (azatricyclo[6.3.1.0⁴,¹²]dodecatriene) and a 3,4-difluorophenyl substituent. Its structural features align with sulfonamide-based compounds known for enzyme inhibition or receptor modulation, though further research is required to confirm its specific applications .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O3S/c18-14-3-2-12(9-15(14)19)20-25(23,24)13-7-10-1-4-16(22)21-6-5-11(8-13)17(10)21/h2-3,7-9,20H,1,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTXVUBCNMHCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,4-difluoroaniline with a suitable sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to form the tricyclic core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or alkyl groups for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield additional oxo derivatives, while substitution reactions can produce a variety of substituted tricyclic compounds .

Scientific Research Applications

Research indicates that N-(3,4-difluorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide exhibits significant biological activities that may be harnessed for therapeutic purposes:

  • Anticancer Activity:
    • Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation by interfering with cellular signaling pathways involved in tumor growth and survival.
    • For instance, related sulfonamide derivatives have been reported to induce apoptosis in various cancer cell lines, suggesting a potential role for this compound in oncology.
  • Antimicrobial Properties:
    • The sulfonamide functional group is known for its antibacterial properties. This compound may exhibit similar effects against a range of bacterial strains.
    • Investigations into the structure-activity relationship (SAR) of related compounds indicate that modifications in the aromatic ring can enhance antimicrobial efficacy.
  • Enzyme Inhibition:
    • The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or disease processes, similar to other sulfonamides which are known to inhibit dihydropteroate synthase.
    • This inhibition could lead to therapeutic effects in diseases where these enzymes play a critical role.

Potential Therapeutic Applications

Given its biological activity, this compound has several potential applications:

Application AreaDescription
Cancer Therapy Targeting specific pathways to inhibit tumor growth and induce cell death in cancer cells.
Infectious Diseases Utilization as an antibacterial agent against resistant bacterial strains due to its sulfonamide moiety.
Metabolic Disorders Potential use in conditions involving enzyme dysregulation through targeted inhibition of specific enzymes.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents at N-Position Molecular Formula Molecular Weight Key Features
N-(3,4-difluorophenyl)-11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-6-sulfonamide 3,4-difluorophenyl Not Provided Not Provided Fluorine atoms enhance lipophilicity and metabolic stability.
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-6-sulfonamide 2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl Not Provided Not Provided Benzofuran and hydroxyethyl groups may improve solubility and CNS targeting.
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-6-sulfonamide 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl C₂₁H₂₀N₂O₅S₂ 444.5239 Heterocyclic furan/thiophene groups could enhance π-π stacking interactions.
1-(4-methoxybenzenesulfonyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)piperidine-4-carboxamide 4-methoxybenzenesulfonyl and tetrahydrobenzoxazolyl C₂₀H₂₅N₃O₅S 419.4946 Methoxy group and benzoxazole may confer antimicrobial or anti-inflammatory activity.

Substituent-Driven Functional Differences

  • Fluorine vs. Heterocycles : The 3,4-difluorophenyl group in the target compound likely improves metabolic stability and membrane permeability compared to the furan/thiophene or benzofuran derivatives . Fluorine’s electronegativity may also influence electronic interactions with biological targets.
  • Hydroxyethyl vs.
  • Heterocyclic Diversity : Compounds with furan/thiophene () may exhibit distinct pharmacokinetic profiles due to their sulfur- or oxygen-containing rings, which can alter redox properties or metal-binding capabilities.

Molecular Weight and Bioavailability

  • The molecular weights of analogs range from 419.49 to 444.52 g/mol (Table 1), suggesting that the target compound (if comparable) falls within a range suitable for oral bioavailability.

Biological Activity

N-(3,4-difluorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula: C17H14F2N2O3S
  • Molecular Weight: 364.4 g/mol

The unique structure includes a difluorophenyl group and a sulfonamide moiety, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : The compound has been evaluated for its efficacy in inhibiting cancer cell proliferation, particularly in models of pancreatic cancer.
  • Enzyme Inhibition : The sulfonamide group is known to interact with enzymes, potentially leading to inhibition of key metabolic pathways.

The mechanism of action involves the interaction of the sulfonamide group with specific enzymes or receptors within biological systems:

  • Enzyme Inhibition : The sulfonamide moiety can form strong interactions at the active sites of enzymes involved in metabolic pathways, leading to reduced enzyme activity.
  • Receptor Modulation : The compound may also modulate receptor functions, impacting various signaling pathways critical for cell growth and proliferation.

Synthesis and Chemical Reactions

The synthesis typically involves several steps starting from commercially available precursors:

  • Formation of the Core Structure : Cyclization reactions lead to the formation of the pyrroloquinoline core.
  • Introduction of Functional Groups : Nucleophilic aromatic substitution is used to introduce the difluorophenyl group.
  • Sulfonamide Formation : The final step involves the formation of the sulfonamide linkage.

Table 1: Summary of Biological Activities

Activity TypeEvidenceReference
AntimicrobialEffective against E. coli
AnticancerInhibits PANC-1 cell growth
Enzyme InhibitionInhibits carbonic anhydrase

Case Study: Anticancer Activity

In a study examining the anticancer effects on pancreatic cancer cell lines (PANC-1), this compound demonstrated significant cytotoxicity at concentrations above 10 µM, leading to apoptosis as confirmed by flow cytometry assays .

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